molecular formula C12H20FOP B14212529 2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one CAS No. 569329-51-7

2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one

Cat. No.: B14212529
CAS No.: 569329-51-7
M. Wt: 230.26 g/mol
InChI Key: LTDNYLIQZAAKMI-UHFFFAOYSA-N
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Description

2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one is a chemical compound with the molecular formula C12H20FOP. It is a member of the phosphole family, characterized by a five-membered ring containing phosphorus. This compound is notable for its unique structure, which includes four ethyl groups and a fluorine atom attached to the phosphole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of a phosphole precursor with ethylating agents and fluorinating reagents. One common method includes the use of diethyl zinc and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired substitution pattern on the phosphole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process might include steps like distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted phospholes, phosphine oxides, and phosphines, depending on the specific reagents and conditions used.

Scientific Research Applications

2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex phosphorus-containing compounds.

    Biology: The compound can be used in studies involving phosphorus metabolism and its role in biological systems.

    Medicine: Research into potential pharmaceutical applications, particularly in drug design and development.

    Industry: Utilized in the production of materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors that contain phosphorus-binding sites. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-2,3,4,5-tetraethyl-1H-phosphole 1-oxide
  • 2,3,4,5-Tetraethyl-1-fluoro-1H-phosphol-1-ium-1-olate

Uniqueness

2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four ethyl groups and a fluorine atom on the phosphole ring differentiates it from other phosphole derivatives, making it valuable for specialized applications in research and industry.

Properties

CAS No.

569329-51-7

Molecular Formula

C12H20FOP

Molecular Weight

230.26 g/mol

IUPAC Name

2,3,4,5-tetraethyl-1-fluoro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C12H20FOP/c1-5-9-10(6-2)12(8-4)15(13,14)11(9)7-3/h5-8H2,1-4H3

InChI Key

LTDNYLIQZAAKMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(P(=O)(C(=C1CC)CC)F)CC

Origin of Product

United States

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